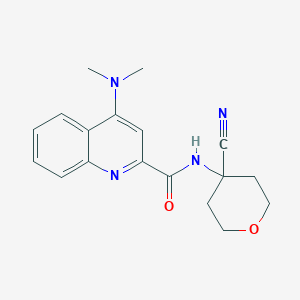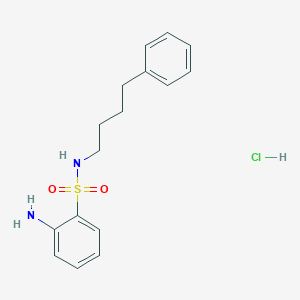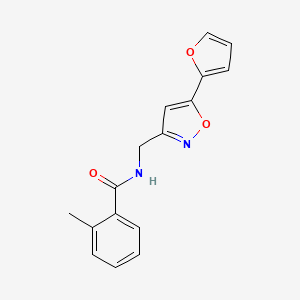
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide, also known as XTT, is a chemical compound that has been widely used in scientific research. XTT is a yellow water-soluble compound that is used to measure cell viability and proliferation. It is commonly used in assays that measure mitochondrial activity, which is an indicator of cell health.
作用机制
The mechanism of action of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide involves the reduction of the yellow tetrazolium salt to an orange formazan derivative by mitochondrial dehydrogenases. This reaction is dependent on the presence of active mitochondria, which are an indicator of cell viability.
Biochemical and physiological effects:
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide has been shown to have no significant biochemical or physiological effects on cells. It is not toxic to cells and does not interfere with cellular processes. This makes it an ideal compound for use in cell viability assays.
实验室实验的优点和局限性
One of the main advantages of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide is its sensitivity. It is able to detect small changes in cell viability, which makes it a valuable tool for drug discovery research. Additionally, N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide is easy to use and does not require any special equipment. However, N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide has some limitations. It is not suitable for use in high-throughput screening assays, as it requires a longer incubation time compared to other viability assays.
未来方向
There are several future directions for research involving N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide. One area of research is the development of new derivatives of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide that have increased sensitivity and reduced incubation times. Another area of research is the use of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide in combination with other viability assays to improve the accuracy of cell viability measurements. Additionally, N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide could be used in combination with other assays to study the effects of drugs on mitochondrial function.
合成方法
The synthesis of N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-3-nitropyridine with dimethylformamide to form the corresponding aniline derivative. This is followed by the reaction of the aniline with 4-cyanooxan-4-yl chloride to form the N-(4-cyanooxan-4-yl) derivative. The final step involves the reaction of the N-(4-cyanooxan-4-yl) derivative with dimethylamino-2-chloroquinoline to form N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide.
科学研究应用
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide has a wide range of applications in scientific research. It is commonly used in cell viability assays, where it is used to measure the metabolic activity of cells. N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide is also used in drug discovery research, where it is used to screen potential drug candidates for their effects on cell viability. Additionally, N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide is used in microbiology research, where it is used to measure the growth of bacteria and fungi.
属性
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-22(2)16-11-15(20-14-6-4-3-5-13(14)16)17(23)21-18(12-19)7-9-24-10-8-18/h3-6,11H,7-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKPRSHXUCTOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC2=CC=CC=C21)C(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-4-(dimethylamino)quinoline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)
![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)
![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)
![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)
![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2508386.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide](/img/structure/B2508390.png)

![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2508396.png)